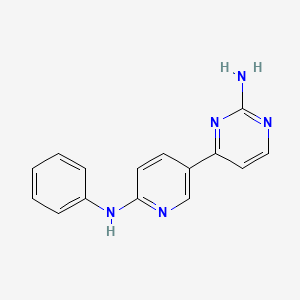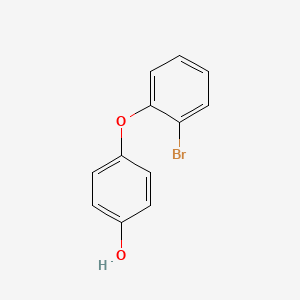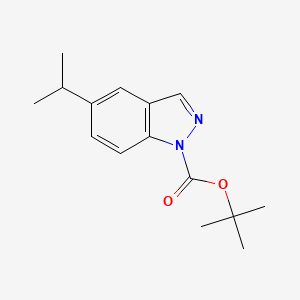
2-Phenyl-3-(pyrrolidin-1-yl)-2H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-フェニル-3-(ピロリジン-1-イル)-2H-インダゾールは、インダゾール誘導体のクラスに属する化学化合物です。インダゾール誘導体は、その多様な生物活性で知られており、潜在的な治療用途の可能性について広く研究されています。2-フェニル-3-(ピロリジン-1-イル)-2H-インダゾールの構造は、2位にフェニル基、3位にピロリジニル基を持つインダゾールコアで構成されています。
準備方法
合成経路と反応条件
2-フェニル-3-(ピロリジン-1-イル)-2H-インダゾールの合成は、通常、特定の反応条件下での適切な前駆体の環化を伴います。一般的な方法の1つは、2-フェニルヒドラジンと適切なケトンまたはアルデヒドを反応させて対応するヒドラゾンを形成し、それを環化させてインダゾールコアを形成する方法です。ピロリジニル基は、求核置換反応によって導入することができます。
工業的生産方法
2-フェニル-3-(ピロリジン-1-イル)-2H-インダゾールの工業的生産には、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が含まれる場合があります。これは、しばしば、連続フローリアクターと高度な精製技術を使用して目的の製品を分離することを含みます。
化学反応の分析
反応の種類
2-フェニル-3-(ピロリジン-1-イル)-2H-インダゾールは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実施することができます。
置換: フェニル基とピロリジニル基は、適切な条件下で求電子置換反応または求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 求電子置換のための臭素または塩素などのハロゲン化剤。求核置換のためのアミンやチオールなどの求核剤。
生成される主な生成物
酸化: 対応するケトンまたはカルボン酸の形成。
還元: 対応するアルコールまたはアミンの形成。
置換: ハロゲン化誘導体または置換インダゾールの形成。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用、抗炎症作用、抗がん作用を持つ生物活性化合物としての可能性について調査されています。
医学: がん、細菌感染症、炎症性疾患などの疾患の治療における潜在的な治療用途について探求されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-フェニル-3-(ピロリジン-1-イル)-2H-インダゾールの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合することにより、それらの活性を調節することにより、その効果を発揮する可能性があります。たとえば、がん細胞の増殖や炎症に関与する特定の酵素の活性を阻害し、治療効果をもたらす可能性があります。
類似の化合物との比較
2-フェニル-3-(ピロリジン-1-イル)-2H-インダゾールは、以下のような他のインダゾール誘導体と比較することができます。
2-フェニルインダゾール: ピロリジニル基がなく、これは異なる生物活性を生じる可能性があります。
3-(ピロリジン-1-イル)-2H-インダゾール: フェニル基がなく、結合親和性と特異性に影響を与える可能性があります。
2-フェニル-3-(ピペリジン-1-イル)-2H-インダゾール: ピロリジニル基の代わりにピペリジニル基が含まれており、薬理作用が異なる可能性があります。
2-フェニル-3-(ピロリジン-1-イル)-2H-インダゾールのユニークさは、その特定の置換パターンであり、これは異なる生物活性と治療の可能性を与える可能性があります。
類似化合物との比較
2-Phenyl-3-(pyrrolidin-1-yl)-2H-indazole can be compared with other indazole derivatives, such as:
2-Phenylindazole: Lacks the pyrrolidinyl group, which may result in different biological activities.
3-(Pyrrolidin-1-yl)-2H-indazole: Lacks the phenyl group, which may affect its binding affinity and specificity.
2-Phenyl-3-(piperidin-1-yl)-2H-indazole: Contains a piperidinyl group instead of a pyrrolidinyl group, which may alter its pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.
特性
CAS番号 |
88279-20-3 |
|---|---|
分子式 |
C17H17N3 |
分子量 |
263.34 g/mol |
IUPAC名 |
2-phenyl-3-pyrrolidin-1-ylindazole |
InChI |
InChI=1S/C17H17N3/c1-2-8-14(9-3-1)20-17(19-12-6-7-13-19)15-10-4-5-11-16(15)18-20/h1-5,8-11H,6-7,12-13H2 |
InChIキー |
INNWBNFGSMLPBN-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=C3C=CC=CC3=NN2C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856169.png)




![4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11856202.png)

![1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]-](/img/structure/B11856212.png)



